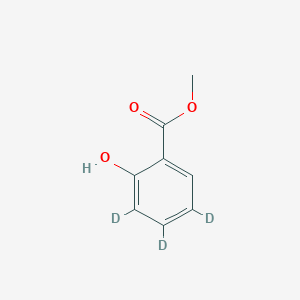
Methyl salicylate-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl salicylate-d3, also known as deuterated methyl salicylate, is a derivative of methyl salicylate where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, which include a higher molecular weight and different spectroscopic characteristics compared to non-deuterated methyl salicylate.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl salicylate-d3 can be synthesized through the esterification of salicylic acid-d3 with methanol. The reaction typically involves the use of a catalyst such as concentrated sulfuric acid. The process can be enhanced using microwave radiation, which significantly improves the reaction rate and yield . The general reaction conditions include heating the mixture under reflux for several hours.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the esterification of deuterated salicylic acid with methanol in the presence of a catalyst. The reaction mixture is then subjected to distillation to purify the product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl salicylate-d3 undergoes various chemical reactions, including:
Hydrolysis: In the presence of an aqueous base, this compound hydrolyzes to form salicylic acid-d3 and methanol.
Esterification: Reacts with alcohols to form different esters.
Oxidation and Reduction: Can undergo oxidation to form salicylic acid derivatives and reduction to form corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (NaOH) in aqueous solution.
Esterification: Alcohols and acids in the presence of an acid catalyst like sulfuric acid.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4).
Major Products
Hydrolysis: Salicylic acid-d3 and methanol.
Esterification: Various esters depending on the alcohol used.
Oxidation: Salicylic acid derivatives.
Aplicaciones Científicas De Investigación
Methyl salicylate-d3 is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its distinct spectroscopic properties.
Medicine: Utilized in the formulation of topical analgesics and anti-inflammatory agents.
Industry: Used as a flavoring agent in food and beverages, and as a fragrance in cosmetics.
Mecanismo De Acción
Methyl salicylate-d3 exerts its effects primarily through its conversion to salicylic acid-d3 in biological systems. Salicylic acid is known to inhibit cyclooxygenase enzymes, thereby reducing the formation of prostaglandins, which are involved in inflammation and pain . This mechanism is similar to that of non-deuterated methyl salicylate.
Comparación Con Compuestos Similares
Similar Compounds
Methyl salicylate: The non-deuterated form, commonly used in topical pain relievers and as a flavoring agent.
Salicylic acid: The parent compound, widely used in acne treatment and as an anti-inflammatory agent.
Acetylsalicylic acid (Aspirin): A derivative of salicylic acid, used as an analgesic and anti-inflammatory drug.
Uniqueness
Methyl salicylate-d3 is unique due to the presence of deuterium atoms, which provide distinct spectroscopic properties that are useful in research applications. This isotopic labeling allows for more precise tracking and analysis in various chemical and biological studies.
Propiedades
IUPAC Name |
methyl 3,4,5-trideuterio-2-hydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,9H,1H3/i2D,3D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWPMRLSEDHDFF-UHQGOLLYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1)C(=O)OC)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














